Cas no 2287315-19-7 ([3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine)
[3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine Chemical and Physical Properties
Names and Identifiers
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- [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine
- 3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- [3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
- 2287315-19-7
- EN300-6762105
- [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
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- Inchi: 1S/C11H13FN2/c12-9-4-2-1-3-8(9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2
- InChI Key: DWVZZHJNUAJRRA-UHFFFAOYSA-N
- SMILES: N(C12CC(C3=CC=CC=C3F)(C1)C2)N
Computed Properties
- Exact Mass: 192.10627659g/mol
- Monoisotopic Mass: 192.10627659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 311.6±42.0 °C(Predicted)
- pka: 8.07±0.40(Predicted)
[3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6762105-0.05g |
[3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287315-19-7 | 95.0% | 0.05g |
$1440.0 | 2025-03-13 | |
| Enamine | EN300-6762105-0.1g |
[3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287315-19-7 | 95.0% | 0.1g |
$1508.0 | 2025-03-13 | |
| Enamine | EN300-6762105-0.25g |
[3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287315-19-7 | 95.0% | 0.25g |
$1577.0 | 2025-03-13 | |
| Enamine | EN300-6762105-0.5g |
[3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287315-19-7 | 95.0% | 0.5g |
$1646.0 | 2025-03-13 | |
| Enamine | EN300-6762105-1.0g |
[3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287315-19-7 | 95.0% | 1.0g |
$1714.0 | 2025-03-13 | |
| Enamine | EN300-6762105-2.5g |
[3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287315-19-7 | 95.0% | 2.5g |
$3362.0 | 2025-03-13 | |
| Enamine | EN300-6762105-5.0g |
[3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287315-19-7 | 95.0% | 5.0g |
$4972.0 | 2025-03-13 | |
| Enamine | EN300-6762105-10.0g |
[3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287315-19-7 | 95.0% | 10.0g |
$7373.0 | 2025-03-13 |
[3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine
Research Briefing on [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine (CAS: 2287315-19-7)
In recent years, the compound [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine (CAS: 2287315-19-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic hydrazine derivative exhibits unique structural properties, making it a promising candidate for drug discovery and development. The incorporation of a fluorophenyl group enhances its potential as a bioactive molecule, particularly in targeting central nervous system (CNS) disorders and other therapeutic areas.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine. The researchers employed a multi-step synthetic route to achieve high purity and yield, with a focus on optimizing the reaction conditions for scalability. The compound's stability and solubility profiles were thoroughly characterized, revealing favorable properties for further preclinical development.
Preliminary in vitro assays demonstrated that [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine exhibits potent inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-B. This finding suggests its potential application in neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibitors are commonly used to manage symptoms. Additionally, the compound showed selective binding affinity for serotonin receptors, indicating possible utility in mood disorder therapeutics.
Further investigations into the compound's mechanism of action revealed its ability to modulate neurotransmitter levels in neuronal cell cultures. The fluorophenyl moiety was found to play a critical role in enhancing blood-brain barrier penetration, a key factor for CNS-targeted drugs. Molecular docking studies supported these observations, highlighting strong interactions with target proteins.
Despite these promising results, challenges remain in the development of [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine as a therapeutic agent. Current research is focused on addressing its metabolic stability and potential off-target effects. Ongoing studies are also exploring structural analogs to improve pharmacokinetic properties while maintaining the desired pharmacological activity.
In conclusion, [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine represents a novel chemical entity with significant potential in drug discovery. Its unique bicyclic scaffold and fluorophenyl substitution offer opportunities for further optimization and therapeutic application. Future research directions include comprehensive in vivo studies and the development of formulation strategies to enhance its clinical translation.
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